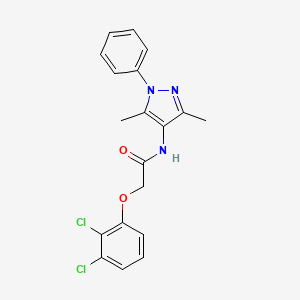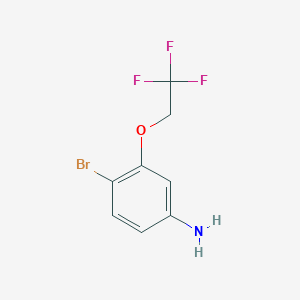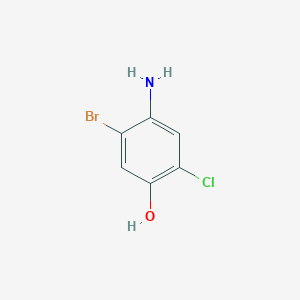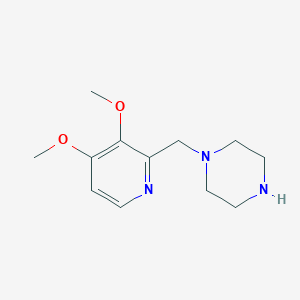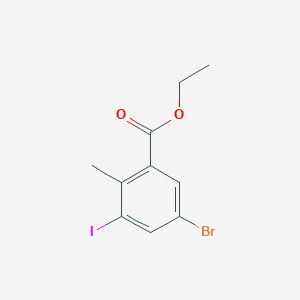![molecular formula C5H10N2O2S2 B12851903 2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide is an organic compound with the molecular formula C5H10N2O2S2 and a molecular weight of 194.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide typically involves the following steps :
Starting Material: The synthesis begins with the use of acetylglycine as the starting material.
Nucleophilic Substitution:
Reaction with Aminoethanol: The resulting thiol compound is then reacted with aminoethanol in the presence of a base to form this compound.
Analyse Des Réactions Chimiques
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It undergoes substitution reactions with halides and other electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halides for substitution reactions. The major products formed from these reactions include disulfides, thiols, and substituted derivatives.
Applications De Recherche Scientifique
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in chemical synthesis and coordination chemistry research.
Biology: This compound is utilized in the detection of metal ions and in various biochemical assays.
Industry: It is employed in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide involves its interaction with molecular targets and pathways . The compound can form complexes with metal ions, which can then participate in various biochemical processes. The thiol groups in the compound play a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide can be compared with similar compounds such as :
[(2-Amino-2-oxoethyl)thio]acetic acid: This compound has a similar structure but differs in its functional groups.
2-[(Carbamoylmethyl)sulfanyl]acetic Acid: Another similar compound with different substituents.
Acetic acid, 2-[(2-amino-2-oxoethyl)thio]-: This compound shares a similar backbone but has variations in its side chains.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H10N2O2S2 |
|---|---|
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
2-[(2-amino-2-oxoethyl)sulfanylmethylsulfanyl]acetamide |
InChI |
InChI=1S/C5H10N2O2S2/c6-4(8)1-10-3-11-2-5(7)9/h1-3H2,(H2,6,8)(H2,7,9) |
Clé InChI |
LDADWOJCIDOBAH-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)N)SCSCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


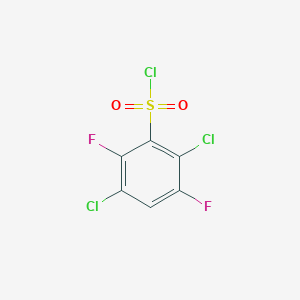
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)

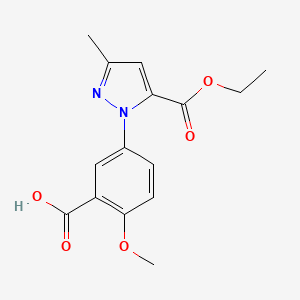
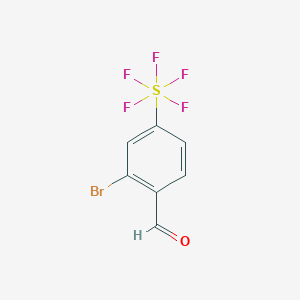
![N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
